3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide is a complex organic compound notable for its structural features and potential applications in pharmacology. This compound, identified by the ChemDiv Compound ID D174-0321, has a molecular formula of and is classified under the category of benzamides. The compound's IUPAC name reflects its detailed structure, which includes methoxy groups and a piperidine moiety.
The compound can be sourced from chemical suppliers such as ChemDiv, which offers it in various formats for research purposes. It falls under the classification of synthetic organic compounds, specifically benzamides with additional functional groups that enhance its biological activity.
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through:
The synthesis requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide can be represented using various chemical notation systems:
COc1ccc(C(CNC(c(cc2OC)cc(OC)c2OC)=O)N2CCCCC2)cc1
The structure includes:
This intricate structure suggests potential interactions with biological targets due to its multiple functional groups.
The compound can undergo various chemical reactions typical for benzamide derivatives, including:
These reactions are crucial for further functionalization or degradation studies relevant to its pharmacological applications.
While specific data on the mechanism of action for 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide is limited, compounds with similar structures often interact with neurotransmitter receptors or enzymes within biological systems.
Potential mechanisms could include:
Further pharmacological studies are necessary to elucidate its specific action mechanisms.
The physical properties of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture.
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide holds potential applications in various scientific fields:
CAS No.:
CAS No.:
CAS No.: 94720-08-8